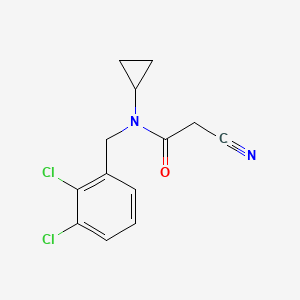![molecular formula C17H25NO6S B8312540 tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate CAS No. 135065-64-4](/img/structure/B8312540.png)
tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO6S. It is a morpholine derivative that features a tert-butyl group, a tosyloxymethyl group, and a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reaction of sodium hydride with N,N-dimethylformamide and mineral oil at temperatures ranging from 20°C to 80°C under an inert atmosphere.
Step 2: Heating the reaction mixture to 80°C under an inert atmosphere for 2.5 hours.
Step 3: Using tris-(dibenzylideneacetone)dipalladium(0), 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl, and caesium carbonate in 1,4-dioxane at 100°C for 29 hours under an inert atmosphere.
Step 4: Treating the reaction mixture with trifluoroacetic acid and chlorotriisopropylsilane in dichloromethane at 20°C for 0.67 hours.
Industrial Production Methods
Industrial production methods for ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxymethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine derivatives.
Scientific Research Applications
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-Morpholin-2-ylmethanol hydrochloride
- Morpholin-2-ylmethanol hydrochloride
Uniqueness
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is unique due to the presence of the tosyloxymethyl group, which imparts distinct reactivity and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
135065-64-4 |
|---|---|
Molecular Formula |
C17H25NO6S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m1/s1 |
InChI Key |
LOBHRXDXENCDIZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(CCO2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


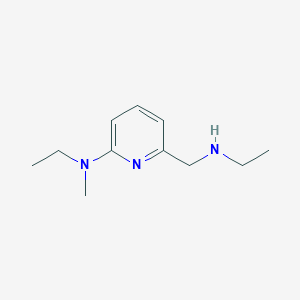
![tert-butyl 3-({[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B8312475.png)

![1'-Trifluoroacetyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]](/img/structure/B8312482.png)

![7-bromo-9-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B8312491.png)
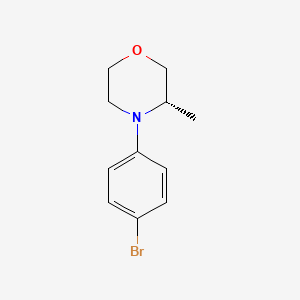
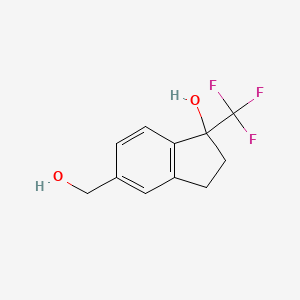
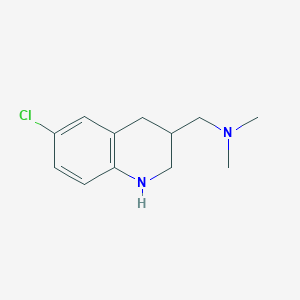


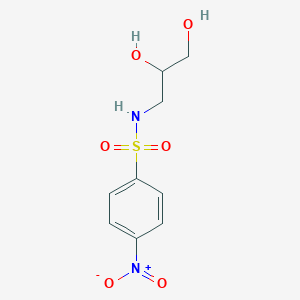
![6-Bromo-2-(1H-pyrazol-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8312534.png)
